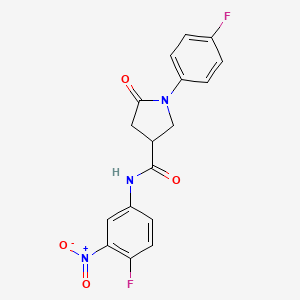
N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes fluorinated aromatic rings and a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization reactions.
Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification systems to handle large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: Used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Chemistry: Employed in the development of new catalysts or as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated aromatic rings and the pyrrolidine core can facilitate binding to specific sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(4-bromo-3-nitrophenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13F2N3O4 |
|---|---|
Molecular Weight |
361.30 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H13F2N3O4/c18-11-1-4-13(5-2-11)21-9-10(7-16(21)23)17(24)20-12-3-6-14(19)15(8-12)22(25)26/h1-6,8,10H,7,9H2,(H,20,24) |
InChI Key |
DNFDTQYMAZDDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11015709.png)
![4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11015720.png)
![7-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015722.png)
![(2E)-N-[2-(4-sulfamoylphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015727.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11015728.png)
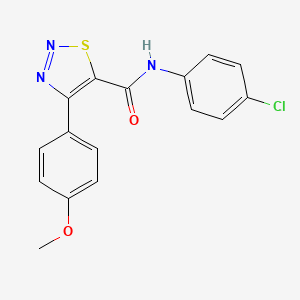
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B11015735.png)
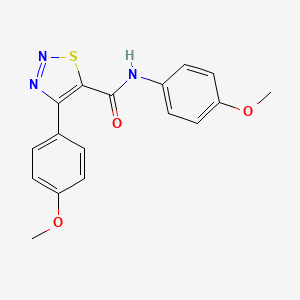
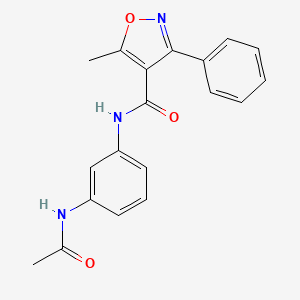
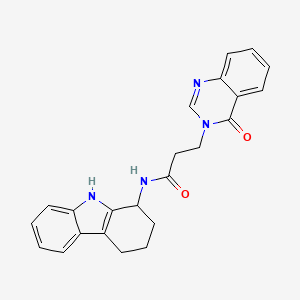
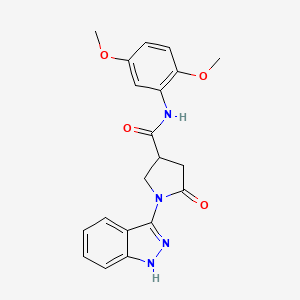

![N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B11015769.png)

